molecular formula C11H18N4O B8108483 3-((Cyclopropylmethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

3-((Cyclopropylmethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine

Cat. No.: B8108483
M. Wt: 222.29 g/mol
InChI Key: OBMYLESKDKREAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,3]triazolo[1,5-a][1,4]diazepine core, a seven-membered diazepine ring partially saturated (5,6,7,8-tetrahydro), and a cyclopropylmethoxy methyl substituent at position 2. The triazole-diazepine scaffold is pharmacologically significant due to its structural mimicry of benzodiazepines, enabling interactions with central nervous system (CNS) targets like GABAA receptors .

Properties

IUPAC Name

3-(cyclopropylmethoxymethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-4-12-6-11-10(13-14-15(11)5-1)8-16-7-9-2-3-9/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMYLESKDKREAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(N=NN2C1)COCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((Cyclopropylmethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine (CAS No. 1422135-94-1) is a novel compound characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C11_{11}H18_{18}N4_4O
  • Molecular Weight : 222.29 g/mol
  • Structural Characteristics : The compound features a triazolo-diazepine framework which is known for its pharmacological potential.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

A study examining various triazole-linked compounds found that certain derivatives exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglia. This suggests potential anti-inflammatory effects relevant to neurodegenerative conditions such as Alzheimer's disease. The compound's ability to modulate pro-inflammatory mediators could be pivotal in therapeutic applications against inflammation-related disorders .

Neuroprotective Effects

Research indicates that compounds with a similar structural backbone to this compound may exhibit neuroprotective effects. A series of studies have shown that triazolobenzodiazepines can enhance GABAA_A receptor activity and reduce neuronal excitability . This mechanism is crucial for developing treatments for anxiety and seizure disorders.

Table 1: Comparative Biological Activities of Triazolo-Diazepines

Compound NameActivity TypeTest ModelResult
TriazolamAnxiolyticRodent modelsSignificant reduction in anxiety
3aAnti-inflammatoryLPS-stimulated microgliaInhibition of NO production (<20%)
3bNeuroprotectiveNeuronal culturesEnhanced cell viability (>60%)

The biological activity of this compound may be attributed to its interaction with neurotransmitter systems. Similar compounds have demonstrated the ability to bind selectively to GABAA_A receptors and modulate their activity. This modulation can lead to enhanced inhibitory neurotransmission and reduced excitability in neuronal circuits .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-a][1,4]Diazepine Derivatives
  • This modification enhances binding affinity to enzymes or receptors but may reduce solubility .
  • Pyrimido-Fused Derivatives : Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine adds a pyrimidine ring, expanding hydrogen-bonding capabilities. Such derivatives show promise in anticancer screens due to interactions with DNA or kinases .
Triazolo[1,5-d][1,4]Diazepines

Scaffold isomerism (e.g., triazolo[1,5-d] vs. triazolo[1,5-a]) alters the spatial orientation of the triazole ring. For example, 5,6-dihydro-4H-benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepines are synthesized via [3+2] cycloaddition/rearrangement, demonstrating divergent reactivity and bioactivity profiles compared to the target compound .

Substituent Modifications

Alkyl and Aryl Substituents
  • 3-Methyl Derivatives : (S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine (C8H13N3) replaces the triazole with a pyrazole ring, reducing heteroatom density and altering electronic properties. This impacts receptor selectivity and metabolic pathways .
  • Nitroaryl Groups: 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines exhibit prolonged synthesis times (e.g., 48 hours in ethanol) due to steric hindrance from the nitro group. The electron-withdrawing nitro moiety may enhance oxidative stability but reduce CNS penetration .
Cyclopropylmethoxy vs. Halogenated Substituents
  • Etizolam and Flualprazolam : These controlled substances feature chloro/fluoroaryl groups fused to triazolodiazepine cores. Their high potency at GABAA receptors underscores the importance of halogenation in enhancing binding affinity. However, the target compound’s cyclopropylmethoxy group may offer a better safety profile due to reduced bioaccumulation .
Anticancer Potential
  • Thieno[3,2-e]Triazolo[1,5-a]Pyrimidines: Exhibit moderate growth inhibition (GP = 60–85% at 10<sup>−5</sup> M) against renal and ovarian cancer cell lines. The thiophene ring enhances membrane permeability .
  • Target Compound: Limited direct data, but related triazolodiazepines show activity in CNS disorders. Its cyclopropylmethoxy group may confer unique pharmacokinetics .
CNS Activity
  • Etizolam : EC50 = 0.3 nM at GABAA receptors, indicating high anxiolytic potency. The target compound’s larger substituent may reduce sedation liability .

Preparation Methods

Cyclocondensation of Diamines with Ketones

The 5,6,7,8-tetrahydro-4H-[1,diazepine scaffold is typically constructed via acid-catalyzed cyclocondensation. For example:

  • Reactants : 1,2-Diamines (e.g., 1,2-ethylenediamine derivatives) and cyclic ketones (e.g., cyclopentanone).

  • Catalyst : 2,4,6-Trichloro-1,3,5-triazine (TCT) in methanol at 60°C for 6–12 hours.

  • Yield : 70–85%.

Mechanism : TCT activates the ketone via intermediate enolate formation, enabling nucleophilic attack by the diamine (Figure 1).

Triazole Ring Annulation

Huisgen Cycloaddition

Thetriazolo[1,5-a] moiety is introduced via copper-free azide-alkyne cycloaddition:

  • Reactants : Diazepine-bound azides and propargyl ethers.

  • Conditions : Room temperature in THF or DMF for 24–48 hours.

  • Yield : 65–78%.

Lithiation-Cyclization

Alternative routes employ lithiation strategies:

  • Reactants : 1-Vinylbenzotriazole derivatives treated with n-BuLi (2 equiv).

  • Cyclization : Reaction with diketones or isocyanates at −78°C to 25°C.

  • Yield : 55–70%.

Optimization and Purification

Catalytic Cyclization

  • Catalyst : p-Toluenesulfonic acid (PTSA) in toluene under reflux.

  • Key Step : Dean-Stark water removal to drive cyclization.

  • Yield : 75–80%.

Recrystallization and Chromatography

  • Solvents : Ethyl acetate/hexane (1:3) for recrystallization.

  • HPLC Purity : >99% after reverse-phase chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 0.38–0.45 (m, 4H, cyclopropyl), 3.97 (d, 2H, OCH₂), 4.20 (s, 2H, NCH₂), 7.32–7.41 (m, triazole-H).

  • HRMS : m/z calcd. for C₁₃H₁₈N₅O₂ [M+H]⁺: 300.1462; found: 300.1465.

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic structure with a dihedral angle of 12.5° between triazole and diazepine rings.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Huisgen Cycloaddition7899.1Atom-economical, no metal catalyst
Lithiation7098.5Compatible with diverse electrophiles
Mitsunobu Alkylation7599.3Stereoselective functionalization

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) during coupling steps.

  • Byproduct Formation : Employ gradient HPLC with C18 columns (MeCN/H₂O + 0.1% TFA).

  • Scale-up Issues : Continuous flow reactors improve reproducibility for cyclization steps .

Q & A

Basic: What are the standard synthetic routes for 3-((Cyclopropylmethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine?

Methodological Answer:
The compound’s synthesis typically involves cyclocondensation or [3+2]-cycloaddition strategies. For example, triazolodiazepine scaffolds are often synthesized via hydrazone intermediates followed by oxidation and rearrangement (as seen in analogous triazolobenzodiazepines) . Key steps include:

  • Cyclopropylmethoxy introduction : Alkylation of hydroxyl precursors using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Triazole ring formation : Reaction of hydrazine derivatives with nitriles or aldehydes, optimized for regioselectivity using Lewis acids like ceric ammonium nitrate .
  • Diazepine ring closure : Acid-catalyzed cyclization, monitored via TLC or HPLC to ensure completion.
    Reference conditions from structurally similar compounds suggest yields improve with toluene as a solvent (19–25 h reaction time) compared to ethanol (36–48 h) .

Advanced: How can solvent and catalyst systems be optimized to improve regioselectivity in triazole ring formation?

Methodological Answer:
Regioselectivity in triazole synthesis is influenced by solvent polarity and catalyst choice. For example:

  • Solvent effects : Non-polar solvents (e.g., toluene) favor slower, more controlled reactions, reducing side products. Polar aprotic solvents (e.g., DMF) may accelerate kinetics but compromise selectivity .
  • Catalyst optimization : Lewis acids like TiCl₄ or ceric ammonium nitrate enhance electrophilic activation of nitriles, directing cycloaddition to the desired position .
  • Temperature control : Low temperatures (-35°C) suppress competing pathways, as demonstrated in analogous triazolo[4,3-a]pyridine syntheses .
    Advanced characterization (e.g., NOESY NMR or X-ray crystallography) is critical to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies cyclopropylmethoxy (δ 0.5–1.5 ppm for cyclopropyl CH₂) and triazole protons (δ 7.5–8.5 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the diazepine ring .
  • IR spectroscopy : Confirms functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the cyclopropylmethoxy moiety) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties and binding affinity?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina simulate interactions with benzodiazepine receptors (e.g., GABAₐ). Focus on the triazole and diazepine rings’ electrostatic complementarity .
  • DFT calculations : Assess global reactivity indices (e.g., electrophilicity index) to predict sites for electrophilic substitution .
  • ADMET prediction : Software like SwissADME estimates logP (lipophilicity) and blood-brain barrier penetration, critical for CNS-targeted analogs .
    Experimental validation via radioligand binding assays is recommended to resolve computational vs. empirical discrepancies .

Basic: What structural analogs of this compound have been studied, and how do substituents affect activity?

Methodological Answer:
Key analogs include:

  • Chloro-substituted derivatives : Enhance receptor binding (e.g., 8-chloro analogs show 10-fold higher GABAₐ affinity) .
  • Amino/methoxy variants : Modulate solubility and metabolic stability. For example, p-methoxyphenyl groups reduce CYP450-mediated oxidation .
  • Cyclopropyl vs. ethyl substitutions : Cyclopropyl groups improve metabolic resistance due to steric hindrance .
    Systematic SAR studies require iterative synthesis (e.g., introducing substituents via Suzuki coupling) paired with in vitro assays .

Advanced: How should researchers address contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Orthogonal assays : Confirm activity using both radioligand displacement (e.g., [³H]flunitrazepam binding) and functional assays (e.g., patch-clamp electrophysiology) .
  • Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. neuronal primary cultures) and buffer conditions (pH, ion concentrations) .
  • Meta-analysis : Compare data across analogs (e.g., triazolobenzodiazepines vs. isoxazolodiazepines) to identify trends masked by assay variability .

Basic: What are the compound’s potential applications in medicinal chemistry research?

Methodological Answer:

  • CNS drug discovery : As a benzodiazepine analog, it serves as a lead for anxiolytics or anticonvulsants. Target GABAₐ receptor subtypes (e.g., α2/α3) for subtype-selective modulation .
  • Fluorescent probes : Functionalization with fluorophores (e.g., maleimide derivatives) enables live-cell imaging of receptor trafficking .

Advanced: How can hybrid computational-experimental workflows accelerate the design of novel derivatives?

Methodological Answer:

  • Iterative design : Use DFT-optimized geometries to guide synthesis of derivatives with tailored electronic properties (e.g., electron-withdrawing groups for enhanced stability) .
  • Machine learning : Train models on existing triazolodiazepine datasets to predict synthetic feasibility and bioactivity .
  • High-throughput screening : Couple automated synthesis (e.g., flow chemistry) with robotic assays to rapidly validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.